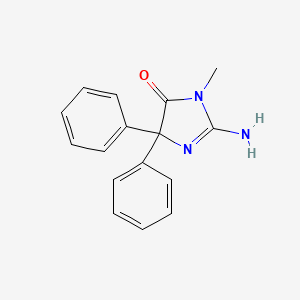
(2e)-2-Imino-3-Methyl-5,5-Diphenylimidazolidin-4-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diphenyl-2-iminohydantoin is a heterocyclic compound that belongs to the class of hydantoins. It is characterized by the presence of two phenyl groups attached to the 5th carbon of the iminohydantoin ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenyl-2-iminohydantoin typically involves the condensation of benzil with thiourea in an alkaline medium. The reaction is carried out under reflux conditions, followed by acidification and recrystallization to obtain the pure product . The reaction can be summarized as follows:
- Benzil and thiourea are mixed in the presence of a base such as sodium hydroxide.
- The mixture is refluxed, leading to the formation of the intermediate product.
- The reaction mixture is then acidified, and the product is isolated through recrystallization.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of solvents like ethanol and dimethyl sulfoxide (DMSO) is common, and the reaction conditions are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,5-Diphenyl-2-iminohydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydantoin derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed: The major products formed from these reactions include substituted hydantoins, oxo derivatives, and various phenyl-substituted compounds .
Scientific Research Applications
5,5-Diphenyl-2-iminohydantoin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5-Diphenyl-2-iminohydantoin involves its interaction with molecular targets such as sodium channels. It acts as an inhibitor of voltage-gated sodium channels, thereby stabilizing the inactive state of these channels and reducing neuronal excitability . This mechanism is particularly relevant in its anticonvulsant activity.
Comparison with Similar Compounds
5,5-Diphenylhydantoin (Phenytoin): A well-known anticonvulsant used in the treatment of epilepsy.
5,5-Dimethylhydantoin: Used in various industrial applications, including as a disinfectant.
Uniqueness: 5,5-Diphenyl-2-iminohydantoin is unique due to its specific structural features and the presence of the imino group, which imparts distinct chemical and biological properties compared to other hydantoins .
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-amino-3-methyl-5,5-diphenylimidazol-4-one |
InChI |
InChI=1S/C16H15N3O/c1-19-14(20)16(18-15(19)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H2,17,18) |
InChI Key |
RNWLAFWLSSMCLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N=C1N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






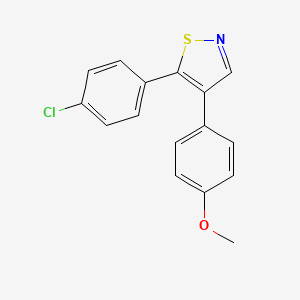
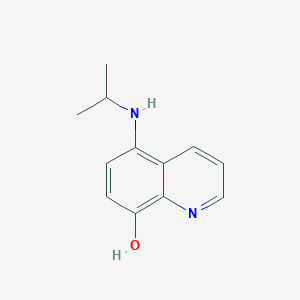


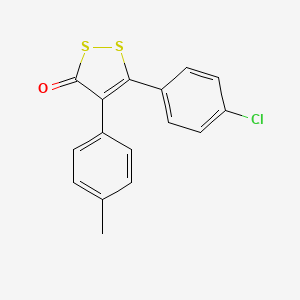
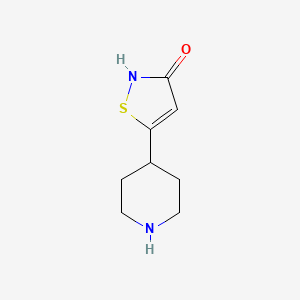


![5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)

